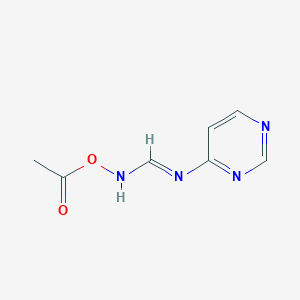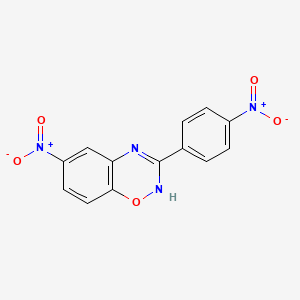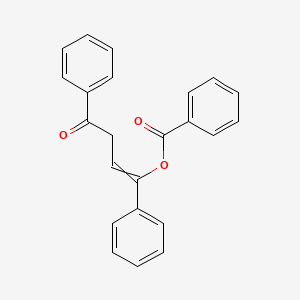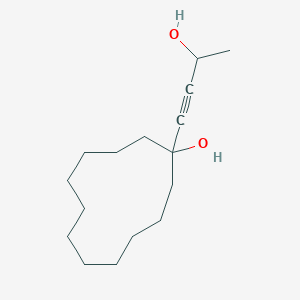
1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol is an organic compound with the molecular formula C16H28O2 It is characterized by a cyclododecanol ring substituted with a hydroxybutynyl group
Preparation Methods
The synthesis of 1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol typically involves the reaction of cyclododecanone with propargyl alcohol in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol involves its interaction with various molecular targets. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
1-(3-Hydroxybut-1-yn-1-yl)cyclododecan-1-ol can be compared with similar compounds such as:
Cyclododecanol: Lacks the hydroxybutynyl group, making it less reactive in certain chemical reactions.
1-(3-Hydroxyprop-1-yn-1-yl)cyclododecan-1-ol: Similar structure but with a shorter alkyne chain, affecting its physical and chemical properties.
Properties
CAS No. |
62151-53-5 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
1-(3-hydroxybut-1-ynyl)cyclododecan-1-ol |
InChI |
InChI=1S/C16H28O2/c1-15(17)11-14-16(18)12-9-7-5-3-2-4-6-8-10-13-16/h15,17-18H,2-10,12-13H2,1H3 |
InChI Key |
QFEFUNSRQOMXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1(CCCCCCCCCCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558698.png)
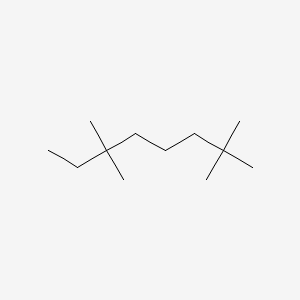
![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
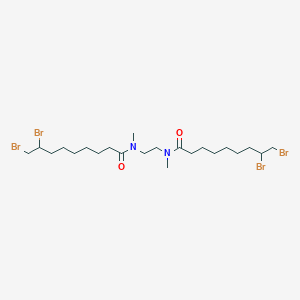
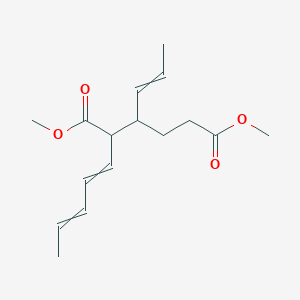
![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
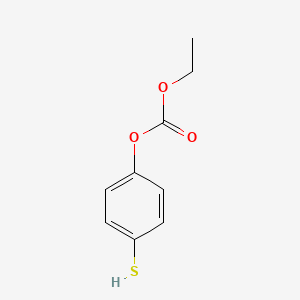
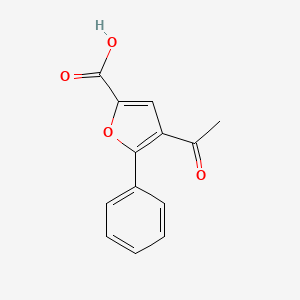
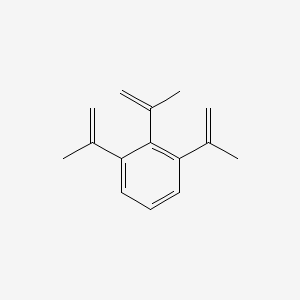
![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
